2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide
Description
2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide is a synthetic heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core. The molecule includes a thioether linkage at position 5, a sec-butyl substituent at position 2, and an N-phenylpropanamide side chain. The sec-butyl group may enhance lipophilicity, while the thioether and propanamide moieties could influence binding affinity or metabolic stability.
Properties
IUPAC Name |
2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-4-14(2)19-22(29)27-20(26-19)17-12-8-9-13-18(17)25-23(27)30-15(3)21(28)24-16-10-6-5-7-11-16/h5-15,19H,4H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOIHDZIWSVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide, identified by the CAS number 1217665-52-5, belongs to a class of imidazoquinazoline derivatives. These compounds have garnered attention due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this specific compound based on available literature and research findings.
The molecular formula of the compound is , with a molecular weight of 473.0 g/mol. The structure includes a thioether linkage and an imidazoquinazoline core, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that imidazoquinazoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against different cancer cell lines.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for various strains, highlighting the potential of these compounds as antimicrobial agents.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 50 |
| Compound C | Candida albicans | 30 |
Anticancer Activity
The anticancer potential of imidazoquinazoline derivatives has been explored in various studies. For instance, a recent study reported that certain compounds exhibited cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 15 µM, indicating significant potency.
The mechanism by which imidazoquinazoline derivatives exert their biological effects appears to involve multiple pathways:
- Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence indicates that these compounds can trigger programmed cell death in malignant cells through caspase activation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and thioether groups significantly influence biological activity. Electron-donating groups on the phenyl ring enhance antimicrobial activity, while specific substitutions on the imidazoquinazoline core improve anticancer efficacy.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazoquinazoline derivatives, including the compound . Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The imidazoquinazoline structure is believed to interfere with cellular signaling pathways involved in cancer cell survival and proliferation.
-
Case Studies :
- A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Molecular docking studies suggest that this compound binds effectively to key protein targets implicated in cancer growth, enhancing its potential as a therapeutic agent .
Antimicrobial Properties
The compound's thioamide functionality suggests potential antimicrobial activity. Research into related compounds has shown:
- Antifungal Activity : A study on thiourea derivatives indicated synergistic effects against Cryptococcus neoformans, a common fungal pathogen. The combination of these compounds with established antifungals like amphotericin B resulted in enhanced efficacy .
- Bacterial Inhibition : Similar compounds have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound could also be effective in treating bacterial infections.
Drug Development
The unique structure of 2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide positions it as a candidate for further drug development:
- Lead Compound : Its bioactivity makes it a suitable lead compound for modifications aimed at enhancing potency and selectivity towards specific targets.
- Formulation Studies : Research into formulation strategies for improving solubility and bioavailability is ongoing, which is crucial for its application as a therapeutic agent.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies have indicated that modifications to the phenyl group or alterations in the side chain can significantly impact the biological activity of similar compounds.
Comparison with Similar Compounds
Notes
- Evidence Limitation : The sole referenced compound (Analog 1) lacks empirical data, necessitating cautious interpretation of structural comparisons.
- Authoritative Gaps: No peer-reviewed studies directly address the target compound, highlighting a critical need for primary research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
